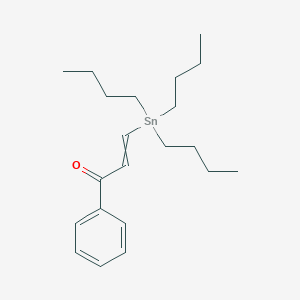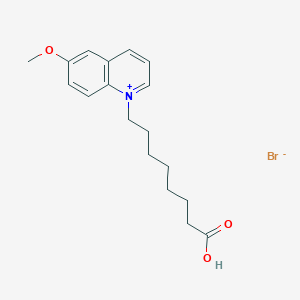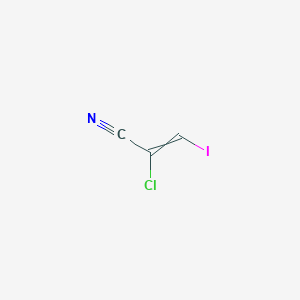![molecular formula C15H20Cl2N2O3 B12543531 2-[Bis(morpholin-4-yl)methyl]-4,6-dichlorophenol CAS No. 146801-08-3](/img/structure/B12543531.png)
2-[Bis(morpholin-4-yl)methyl]-4,6-dichlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(morpholin-4-yl)methyl]-4,6-dichlorophenol is a complex organic compound that features a phenol group substituted with two morpholine rings and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(morpholin-4-yl)methyl]-4,6-dichlorophenol typically involves the reaction of 4,6-dichlorophenol with formaldehyde and morpholine under controlled conditions. The reaction proceeds through a Mannich reaction, where the phenol reacts with formaldehyde and morpholine to form the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid may be used to accelerate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(morpholin-4-yl)methyl]-4,6-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the morpholine rings.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dechlorinated or demorpholinized products.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2-[Bis(morpholin-4-yl)methyl]-4,6-dichlorophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Bis(morpholin-4-yl)methyl]-4,6-dichlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds containing the morpholine ring, such as morpholine itself or N-substituted morpholines.
Chlorophenols: Compounds with chlorine-substituted phenol groups, such as 2,4-dichlorophenol or 2,6-dichlorophenol.
Uniqueness
2-[Bis(morpholin-4-yl)methyl]-4,6-dichlorophenol is unique due to the combination of morpholine rings and chlorine atoms on the phenol group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
146801-08-3 |
|---|---|
Molecular Formula |
C15H20Cl2N2O3 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
2,4-dichloro-6-(dimorpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C15H20Cl2N2O3/c16-11-9-12(14(20)13(17)10-11)15(18-1-5-21-6-2-18)19-3-7-22-8-4-19/h9-10,15,20H,1-8H2 |
InChI Key |
YCDUBLUGELEKHI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=C(C(=CC(=C2)Cl)Cl)O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12543449.png)
![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B12543463.png)

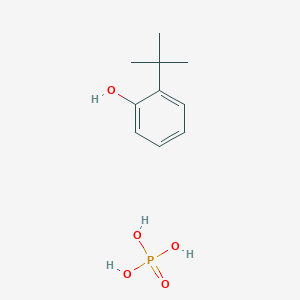
![4-(Imidazo[1,2-a]pyrimidin-2-yl)-3-methoxyphenol](/img/structure/B12543478.png)

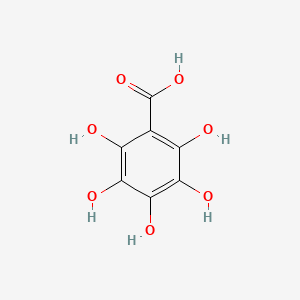
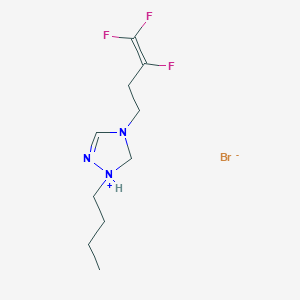
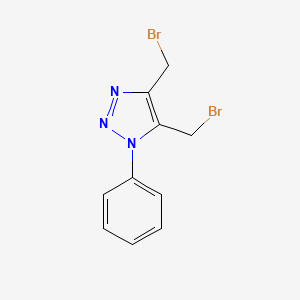
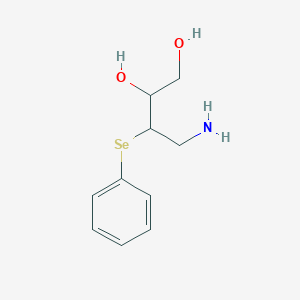
![2-[4-[(1R)-1-aminoethyl]-3-fluorophenyl]-6-fluorophenol;hydrobromide](/img/structure/B12543507.png)
